STn Epitope

Description

Properties

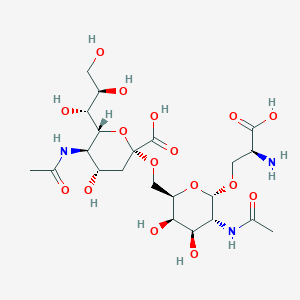

CAS No. |

114661-01-7 |

|---|---|

Molecular Formula |

C22H37N3O16 |

Molecular Weight |

599.5 g/mol |

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(2S)-2-amino-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C22H37N3O16/c1-7(27)24-13-10(29)3-22(21(36)37,41-18(13)15(31)11(30)4-26)39-6-12-16(32)17(33)14(25-8(2)28)20(40-12)38-5-9(23)19(34)35/h9-18,20,26,29-33H,3-6,23H2,1-2H3,(H,24,27)(H,25,28)(H,34,35)(H,36,37)/t9-,10-,11+,12+,13+,14+,15+,16-,17+,18+,20-,22+/m0/s1 |

InChI Key |

RMINQIRDFIBNLE-NNRWGFCXSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H](C(=O)O)N)NC(=O)C)O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O |

Synonyms |

Serinyl 2-Acetamido-2-deoxy-6-O-(α-2-N-Acetylnuraminyl)-α-D-galactopyranosyl; _x000B_6-O-α-Sialyl-2-acetamido-2-deoxy-α-D-galactopyranosyl-1-O-L-serine; O-[2-(acetylamino)-6-O-(N-acetyl-α-neuraminosyl)-2-deoxy-α-D-galactopyranosyl]-L-serine; |

Origin of Product |

United States |

Foundational & Exploratory

The Functional Role of the Sialyl-Tn (STn) Epitope in Cell Adhesion and Metastatic Progression

[1]

Executive Summary: The "Short-Circuit" of Glycosylation

The Sialyl-Tn antigen (STn) is not merely a tumor marker; it is a functional driver of the metastatic cascade.[1] Structurally, STn is a truncated O-glycan (Neu5Ac

For drug development professionals and researchers, understanding STn is critical because it fundamentally alters cell adhesion mechanics in two opposing yet synergistic ways:

-

Abrogation of Homotypic Adhesion: It physically disrupts cell-cell junctions (E-cadherin), promoting tumor detachment.

-

Modulation of Heterotypic Interactions: It alters integrin signaling and engages immune-inhibitory receptors (Siglecs), facilitating survival and dissemination.

Mechanistic Core: The Biosynthetic Competition

The presence of STn is dictated by a Golgi-localized enzymatic competition. The outcome determines whether a cell remains sessile (epithelial) or acquires invasive traits.

The Enzyme War

In a normal epithelial cell, the enzyme C1GALT1 (T-synthase) adds a galactose to the Tn antigen (GalNAc-Ser/Thr), initiating the Core 1 structure. In STn-positive tumors, ST6GalNAc-I is upregulated.[2] It adds a sialic acid to the Tn antigen before C1GALT1 can act. Because C1GALT1 cannot glycosylate a sialylated substrate, the chain is permanently truncated.

Visualization of the Pathway

The following diagram illustrates the competitive divergence between normal glycosylation and the STn-dominant pathway.

Figure 1: The biosynthetic divergence. ST6GalNAc-I outcompetes C1GALT1, locking the antigen in the truncated STn state.

STn in Cell Adhesion: The Dual Mechanism

STn does not simply "stick" cells to things; it remodels the cell surface architecture to favor metastasis.

Disruption of Homotypic Adhesion (The "Letting Go")

The primary event in metastasis is the detachment of cells from the primary tumor mass. STn plays a direct role here by interfering with E-cadherin .

-

Mechanism: E-cadherin relies on dimerization to form adherens junctions. When E-cadherin itself or adjacent mucins (like MUC1) are heavily decorated with STn, the negative charge of the sialic acid (Neu5Ac) and the steric bulk of the glycan cause electrostatic repulsion.

-

Outcome: This destabilizes the E-cadherin/catenin complex, leading to the internalization or degradation of E-cadherin. The cell loses polarity and adopts a mesenchymal-like phenotype (EMT), allowing it to detach.

Modulation of Heterotypic Adhesion (The "Moving Out")

Once detached, the cell must interact with the Extracellular Matrix (ECM) and the endothelium.

-

Integrin

1 Modulation: STn expression on -

Anoikis Resistance (Survival): Normally, loss of adhesion triggers apoptosis (anoikis). STn on

1 integrins blocks the binding of Galectin-3 (a pro-apoptotic lectin when secreted).[4] By masking the binding site, STn protects the cell from death during circulation. -

Immune Adhesion (Cloaking): STn binds to Siglec-15 and Siglec-6 on macrophages and T-cells. This "adhesion" event triggers an inhibitory signal in the immune cell, effectively cloaking the tumor cell from immune surveillance.

Figure 2: Functional impact of STn on adhesion. Red arrows indicate inhibition/repulsion; Green arrows indicate binding.

Experimental Framework: Validating STn Function

To study these mechanisms, researchers must establish robust models. The following protocols ensure scientific integrity and reproducibility.

Protocol A: Generating STn+ Models (The "Gain-of-Function")

Objective: Induce STn expression in STn-negative cells (e.g., MDA-MB-231 breast cancer cells) to isolate the epitope's function.

| Step | Action | Technical Nuance / Causality |

| 1. Vector Design | Clone full-length human ST6GalNAc-I cDNA into a mammalian expression vector (e.g., pcDNA3.1) with a selection marker (G418/Hygromycin). | Why: Full-length cDNA ensures proper Golgi localization. |

| 2. Transfection | Use Lipofectamine or Electroporation. Include a "Mock" control (empty vector) and a "Catalytic Dead" mutant (optional but recommended). | Control: The Mock control validates that phenotypic changes are due to the enzyme, not the transfection stress. |

| 3. Selection | Culture in selection media for 14-21 days to generate stable clones. | Validation: Transient expression is insufficient for complex adhesion assays. |

| 4. Sorting | Stain with anti-STn antibody (Clone B72.3 or TKH2) and sort top 10% expressors via FACS. | Purity: Heterogeneous populations dilute functional data. You need a pure STn+ population. |

Protocol B: Functional Adhesion Assay (Flow Chamber)

Objective: Mimic the shear stress of the bloodstream to test if STn promotes or inhibits adhesion to endothelial ligands or ECM.

-

Chamber Setup: Coat flow channels with specific ligands:

-

Cell Prep: Label STn+ and Mock cells with different fluorophores (Calcein AM Green vs Red). Mix 1:1.

-

Flow: Perfusion at physiological shear stress (0.5 – 2.0 dyn/cm²).

-

Quantification: Count "rolling" vs. "firmly adhered" cells.

-

Expected Result (Homotypic): STn+ cells will show significantly lower adhesion to E-cadherin coated surfaces.

-

Expected Result (Invasion): STn+ cells may show higher rolling velocity (weaker binding) on fibronectin, indicating a migratory rather than sessile phenotype.

-

Therapeutic Implications

The STn epitope provides a unique therapeutic window because it is virtually absent in healthy adult tissues (except restricted expression in the colon).

Antibody-Drug Conjugates (ADCs)

Because STn is retained on the cell surface and internalized upon antibody binding, it is an ideal target for ADCs.

-

Target: MUC1-STn complexes.[5]

-

Mechanism: The antibody binds STn, the complex is endocytosed, and the cytotoxic payload (e.g., MMAE) is released via lysosomal degradation.

-

Status: Several candidates are in preclinical and early clinical phases (e.g., Hu3S193-based ADCs).

Interference with Metastasis

Small molecule inhibitors of ST6GalNAc-I are being explored to "normalize" glycosylation. By inhibiting the enzyme, the cell reverts to expressing Core 1/2 structures, re-establishing E-cadherin function and reducing invasiveness.

References

-

Julien, S., et al. (2006). "ST6GalNAc I expression in MDA-MB-231 cells: A model to study the role of sialyl-Tn antigen in cancer." Glycobiology. Link

-

Pinho, S. S., & Reis, C. A. (2015). "Glycosylation in cancer: mechanisms and clinical implications." Nature Reviews Cancer.[5] Link

-

Munkley, J. (2016). "The Role of Sialyl-Tn in Cancer."[3][6][7][8][9] International Journal of Molecular Sciences. Link

-

Lin, S., et al. (2009). "Sialyl-Tn antigen suppresses the adhesive capability of gastric cancer cells." Oncology Reports. Link

-

Carrascal, M. A., et al. (2014). "Sialyl Tn-expressing bladder cancer cells induce a tolerogenic phenotype in innate dendritic cells." International Journal of Oncology. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Expression of sialyl-Tn epitopes on beta1 integrin alters epithelial cell phenotype, proliferation and haptotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Frontiers | The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers [frontiersin.org]

- 6. ST6GALNAC1 plays important roles in enhancing cancer stem phenotypes of colorectal cancer via the Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are sTn inhibitors and how do they work? [synapse.patsnap.com]

- 8. Sialyl-Tn in Cancer: (How) Did We Miss the Target? [mdpi.com]

- 9. Integrative analysis of the ST6GALNAC family identifies GATA2-upregulated ST6GALNAC5 as an adverse prognostic biomarker promoting prostate cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Sialyl-Tn-Epitope-Expression-in-Cancer

Abstract

The aberrant glycosylation of proteins is a hallmark of cancer, leading to the expression of tumor-associated carbohydrate antigens (TACAs) that are otherwise rare in healthy adult tissues.[1][2][3] Among the most significant of these is the Sialyl-Tn (STn) epitope, a simple disaccharide (Neu5Acα2-6GalNAcα1-O-Ser/Thr) whose presence is correlated with aggressive disease and poor prognosis across a multitude of epithelial cancers.[1][4] This technical guide provides an in-depth exploration of the STn epitope, from its fundamental biosynthesis to its landscape of expression in different malignancies. We will detail the molecular mechanisms driving its appearance, validated methodologies for its detection, its functional role in tumor progression, and the therapeutic strategies being developed to target it. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical onco-fetal antigen.

The Molecular Basis of STn Expression: A Tale of Truncated Glycosylation

The appearance of the STn epitope on the cell surface is not a random event but the result of a profound disruption in the normal O-glycosylation pathway within the Golgi apparatus. In healthy cells, the O-glycan journey begins with the addition of N-acetylgalactosamine (GalNAc) to a serine or threonine residue, forming the Tn antigen.[3] This structure is rapidly elongated by the enzyme Core 1 β1,3-galactosyltransferase (T-synthase), which adds a galactose molecule to create the Core 1 structure (T antigen), the precursor for more complex, branched O-glycans.[3]

The expression of STn arises from two primary defects that truncate this process:

-

Upregulation of ST6GalNAc-I: The key enzyme responsible for STn synthesis is α-N-acetylgalactosaminide α-2,6-sialyltransferase I (ST6GalNAc-I).[5][6][7] This enzyme transfers a sialic acid molecule directly onto the Tn antigen.[5][7] This action is a terminal event; the sialylated Tn antigen cannot be further elongated by T-synthase or other glycosyltransferases.[5] In many cancer cells, the gene encoding ST6GalNAc-I is aberrantly activated, causing it to outcompete T-synthase for the common Tn substrate, leading to an accumulation of STn.[8][9] While a second enzyme, ST6GalNAc-II, exists, studies have shown that ST6GalNAc-I is the major synthase for the STn antigen in cancer cells.[6][10]

-

Loss of T-Synthase Activity: T-synthase requires a unique molecular chaperone, Cosmc, for correct folding and activity.[1] Mutations or epigenetic silencing (e.g., hypermethylation) of the COSMC gene, which is located on the X chromosome, leads to a non-functional T-synthase.[1][11] Without active T-synthase, the Tn antigen cannot be converted to the T antigen, making it abundantly available for sialylation by ST6GalNAc-I, thus resulting in high STn expression.[1][11]

These defects create a dramatic shift in the cell surface glycome, replacing complex, branched structures with a dense forest of short, sialylated STn antigens, primarily on mucin-type glycoproteins like MUC1 and MUC16.[8][11]

Figure 1: Simplified O-glycan biosynthesis pathway showing the competition for the Tn antigen substrate.

Expression Landscape of STn Across Human Malignancies

STn is considered a pan-carcinoma antigen due to its widespread expression across numerous cancers of epithelial origin.[1][2] Its expression is generally rare in normal adult tissues, making it a highly tumor-specific marker.[1] The table below summarizes the reported expression frequencies and prognostic significance of STn in various cancer types.

| Cancer Type | STn Expression Frequency (%) | Prognostic Significance | Key References (Cited) |

| Ovarian | >80% | Associated with poor prognosis and advanced stage.[1][12][13] | [1][12][13][14] |

| Colorectal | 75-95% | Often associated with poor prognosis, though some studies report controversy.[15][16][17] | [15][16][17] |

| Breast | ~30% | Correlated with poor prognosis and lymph node metastasis.[9][18][19] | [9][18][19] |

| Gastric | >90% | Strong independent predictor of poor survival.[1][20] | [1][20] |

| Pancreatic | ~63-83% | Associated with advanced tumor stage and malignant phenotype.[1][11][21] | [1][11][21] |

| Lung | High in adenocarcinoma | Linked to poor clinical outcomes.[1][18] | [1][18] |

| Prostate | High | Useful for distinguishing carcinoma from benign tissue.[1][18][22] | [1][18][22] |

| Endometrial | High | Associated with poor prognosis.[1] | [1][23] |

| Bladder | High | Linked to adverse outcomes.[1] | [1] |

| Esophageal | ~71% | Established as a tumor-specific marker.[18] | [18][24] |

Note: Frequencies can vary between studies due to differences in patient cohorts, antibody clones, and scoring criteria.

Methodologies for STn Detection: A Practical Guide

Accurate detection of the STn epitope is paramount for both research and clinical applications. Immunohistochemistry (IHC) is the most common method for evaluating STn expression in tissue samples.

Key Reagents and Clones

The choice of monoclonal antibody (MAb) is critical for specificity. Several well-characterized anti-STn MAbs are available, including:

-

B72.3: One of the earliest and most widely used antibodies.

-

TKH2: Another commonly used antibody in IHC studies.

-

C1282: A specific MAb used in colorectal cancer studies.[17]

It is crucial to validate the specificity of the chosen antibody, as some clones may exhibit cross-reactivity.

Validated Immunohistochemistry (IHC) Protocol

This protocol provides a robust framework for STn detection in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Self-Validation and Controls:

-

Positive Control: Use a known STn-positive cancer tissue section (e.g., mucinous ovarian or colon adenocarcinoma) to confirm that the staining procedure is working correctly.

-

Negative Control: Omit the primary antibody from one section to check for non-specific binding of the secondary antibody or detection system.

-

Internal Control: Normal adjacent tissue in the sample should ideally be negative for STn, serving as an internal negative control.[1]

Step-by-Step Methodology:

-

Deparaffinization and Rehydration:

-

Rationale: To remove the paraffin wax and rehydrate the tissue, allowing aqueous reagents to penetrate.

-

Procedure: Immerse slides in xylene (2x, 5 min each), followed by a graded series of ethanol (100%, 95%, 70%; 2 min each) and a final rinse in distilled water.

-

-

Antigen Retrieval:

-

Rationale: To unmask the antigenic epitope that may be cross-linked by formalin fixation. Heat-induced epitope retrieval (HIER) is typically required for STn.

-

Procedure: Immerse slides in a retrieval solution (e.g., 10 mM Citrate Buffer, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Rationale: To quench endogenous peroxidase activity, which can cause background staining with HRP-based detection systems.

-

Procedure: Incubate sections with 3% Hydrogen Peroxide in methanol for 10-15 minutes. Rinse with PBS.

-

-

Protein Blocking:

-

Rationale: To prevent non-specific binding of the primary and secondary antibodies to the tissue.

-

Procedure: Incubate with a protein-blocking solution (e.g., 5% Normal Goat Serum or BSA in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Rationale: The specific anti-STn MAb binds to the target epitope.

-

Procedure: Dilute the anti-STn primary antibody (e.g., TKH2) to its optimal concentration in antibody diluent. Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rationale: A labeled secondary antibody (e.g., HRP-conjugated goat anti-mouse) binds to the primary antibody, allowing for visualization.

-

Procedure: Rinse slides in PBS. Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. Rinse again. Apply the chromogen substrate (e.g., DAB) and incubate until the desired brown color develops.

-

-

Counterstaining and Mounting:

-

Rationale: To stain cell nuclei (typically blue with hematoxylin) for histological context.

-

Procedure: Briefly counterstain with Hematoxylin. Dehydrate through a graded ethanol series and xylene. Coverslip using a permanent mounting medium.

-

Figure 2: Standardized workflow for the immunohistochemical (IHC) detection of the STn epitope.

Functional Role of STn in Cancer Progression

The expression of STn is not merely a biomarker of disease; it actively contributes to the malignant phenotype.[21] Its presence has been mechanistically linked to several hallmarks of cancer.

-

Immune Evasion: This is perhaps the most critical function of STn. The sialic acid on the STn epitope acts as a ligand for Sialic acid-binding immunoglobulin-like lectins (Siglecs), which are inhibitory receptors found on various immune cells.[11][25]

-

NK Cells and Monocytes: STn on cancer cells can bind to Siglec-9 on Natural Killer (NK) cells and monocytes, triggering an inhibitory signal that suppresses their cytotoxic anti-tumor functions.[11][25][26]

-

Macrophages: STn can interact with Siglec-15 on tumor-associated macrophages (TAMs), promoting a pro-tumor M2-like polarization and creating an immunosuppressive tumor microenvironment.[25][27] This interaction effectively creates a "glycan shield" that allows tumor cells to evade immune destruction.[23]

-

-

Metastasis and Invasion: STn expression alters cell adhesion properties. While it can reduce cell-cell and cell-matrix interactions, which may facilitate the detachment of tumor cells from the primary site, it is also essential for extravasation and invasion.[28] The modification of adhesion molecules like integrins with STn can impair their signaling and alter cell migration.[29]

-

Chemoresistance: The dense layer of STn on the cell surface may physically hinder the access of chemotherapeutic drugs to their targets, contributing to drug resistance.

Figure 3: Mechanism of STn-mediated immune evasion via Siglec receptor engagement.

Therapeutic Strategies Targeting the STn Epitope

Given its tumor-specific expression and pro-malignant functions, STn is an attractive target for cancer therapy.[21][28]

-

Antibody-Drug Conjugates (ADCs): ADCs that use an anti-STn antibody to deliver a potent cytotoxic payload directly to cancer cells are in development.[23] This approach leverages the high specificity of the antigen to minimize off-target toxicity to healthy tissues.[23] Clinical trials for STn-targeting ADCs are underway for gynecological cancers like ovarian and endometrial cancer.[23]

-

CAR-T and CAR-NK Cells: Chimeric Antigen Receptor (CAR) T-cell and NK-cell therapies are being engineered to recognize STn on tumor cells. This "living drug" approach can induce a powerful and durable anti-tumor immune response.[23]

-

Cancer Vaccines: Therapeutic vaccines have been developed to elicit an immune response against STn. The most notable example was the Theratope vaccine, which consisted of STn conjugated to a carrier protein (KLH).[4] While it showed promise in early trials by inducing anti-STn antibodies, it ultimately failed its Phase III trial in metastatic breast cancer.[4] Analysis of this failure has provided valuable lessons for the future design of glycan-based vaccines, highlighting the need for better patient selection and more immunogenic formulations.[4]

Conclusion and Future Directions

The Sialyl-Tn epitope remains a critically important tumor-associated antigen. Its expression is a direct consequence of fundamental changes in the glycosylation machinery of cancer cells and is intrinsically linked to immune evasion and aggressive disease. While early therapeutic attempts have had mixed results, the lessons learned are paving the way for a new generation of more sophisticated STn-targeted therapies, including ADCs and CAR-based immunotherapies.[4][23] Continued research into the nuanced roles of STn in the tumor microenvironment and the development of high-affinity, high-specificity targeting agents will be essential to fully exploit this "sweet spot" in cancer biology for therapeutic gain.

References

-

Pinho, S. S., & Reis, C. A. (2015). The Role of Sialyl-Tn in Cancer. MDPI. [Link]

-

Shivatheja, S., et al. (2023). The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers. Frontiers in Oncology. [Link]

-

Cai, H., et al. (2024). Tumor-associated Tn and STn antigens: from molecular mechanism to precision diagnosis and treatment. Frontiers in Immunology. [Link]

-

Gomes, J., et al. (2013). Evaluation of the expression of ST6GalNAc-I and ST6GalNAc-II by immunohistochemistry in a series of human tissue samples. ResearchGate. [Link]

-

Marcos, N. T., et al. (2004). Role of the human ST6GalNAc-I and ST6GalNAc-II in the synthesis of the cancer-associated sialyl-Tn antigen. PubMed. [Link]

-

Kobayashi, H., et al. (1995). [Circulating serum STN antigen as a prognostic marker in epithelial ovarian cancer]. PubMed. [Link]

-

National Center for Biotechnology Information. ST6GALNAC1 ST6 N-acetylgalactosaminide alpha-2,6-sialyltransferase 1 [ (human)]. NCBI. [Link]

-

Dube, D. H., & Bertozzi, C. R. (2005). The Tn Antigen—Structural Simplicity and Biological Complexity. PMC. [Link]

-

Muranushi, Y., et al. (2019). Breast cancer cells expressing cancer-associated sialyl-Tn antigen have less capacity to develop osteolytic lesions in a mouse model of skeletal colonization. PubMed. [Link]

-

Sewell, R., et al. (2006). The ST6GalNAc-I sialyltransferase localizes throughout the Golgi and is responsible for the synthesis of the tumor-associated sialyl-Tn O-glycan in human breast cancer. PubMed. [Link]

-

Takahashi, K., et al. (2014). N-Acetylgalactosaminide α2,6-sialyltransferase II is a candidate enzyme for sialylation of galactose-deficient IgA1, the key autoantigen in IgA nephropathy. Nephrology Dialysis Transplantation. [Link]

-

Jiang, S., et al. (2022). Sialyl-Tn Antigen-Imprinted Dual Fluorescent Core–Shell Nanoparticles for Ratiometric Sialyl-Tn Antigen Detection and Dual-Color Labeling of Cancer Cells. ACS Applied Nano Materials. [Link]

-

Wang, Z., et al. (2024). Glycomic Insights in Gynecological Disease: From Molecular Mechanisms to Precision Diagnostics and Therapeutics. MDPI. [Link]

-

Pinho, S. S., & Reis, C. A. (2015). Challenges in Antibody Development against Tn and Sialyl-Tn Antigens. PMC. [Link]

-

Magalhães, A., et al. (2024). Sialyl-Tn glycan epitope as a target for pancreatic cancer therapies. Frontiers in Oncology. [Link]

-

Martin-Hijano, L., et al. (2022). CD44v6, STn & O-GD2: promising tumor associated antigens paving the way for new targeted cancer therapies. Frontiers in Immunology. [Link]

-

Julien, S., et al. (2016). Sialyl-Tn in Cancer: (How) Did We Miss the Target? MDPI. [Link]

-

Ju, T., et al. (2008). Human Tumor Antigens Tn and Sialyl Tn Arise from Mutations in Cosmc. Cancer Research. [Link]

-

Shivatheja, S., et al. (2023). Tumor cell STn-specific interactions with immune cells. ResearchGate. [Link]

-

Ma, Z. Q., et al. (1994). Immunohistochemical expression of sialyl Tn, sialyl Lewis a, sialyl Lewis a-b-, and sialyl Lewis x in primary tumor and metastatic lymph nodes in human gastric cancer. PubMed. [Link]

-

Liu, T., et al. (2013). Expression profile of mucin-associated sialyl-Tn antigen in Chinese patients with different colorectal lesions (adenomas, carcinomas). PMC. [Link]

-

U.S. National Library of Medicine. (n.d.). Therapeutic cancer targeting peptides. PubMed. [Link]

-

Kobayashi, H., et al. (1992). Clinical evaluation of circulating serum sialyl Tn antigen levels in patients with epithelial ovarian cancer. PubMed. [Link]

-

Sata, T., et al. (1999). Sialyl Tn Is a Frequently Expressed Antigen in Colorectal Cancer: No Correlation with Patient Prognosis. Karger Publishers. [Link]

-

Cai, H., et al. (2024). Tumor-associated Tn and STn antigens: from molecular mechanism to precision diagnosis and treatment. ResearchGate. [Link]

-

Rashid, M. U., et al. (2020). Frequency of Her2/Neu Protein Expression in Ovarian Epithelial Cancers. Journal of the College of Physicians and Surgeons Pakistan. [Link]

-

Jandus, C., et al. (2014). Interactions between Siglec-7/9 receptors and ligands influence NK cell–dependent tumor immunosurveillance. The Journal of Clinical Investigation. [Link]

-

Sata, T., et al. (1999). Sialyl Tn Is a Frequently Expressed Antigen in Colorectal Cancer: No Correlation With Patient Prognosis. PubMed. [Link]

-

Xing, P. X., et al. (1995). Monoclonal Antibodies Recognising Sialyl-Tn: Production and Application to Immunochemistry. SciSpace. [Link]

-

Seales, E. C., et al. (2005). Expression of sialyl-Tn epitopes on β1 integrin alters epithelial cell phenotype, proliferation and haptotaxis. Journal of Cell Science. [Link]

-

Zhang, T., et al. (2024). Design of Cell-Specific Targeting Peptides for Cancer Therapy. MDPI. [Link]

-

Arap, W., Pasqualini, R., & Ruoslahti, E. (2002). Therapeutic cancer targeting peptides. PubMed. [Link]

-

Springer, G. F. (1997). Immunoreactive T and Tn epitopes in cancer diagnosis, prognosis, and immunotherapy. PubMed. [Link]

-

Leathem, A. J., & Brooks, S. A. (1994). Immunohistochemical detection of sialosyl-Tn antigen in carcinoma of the prostate. PubMed. [Link]

-

Rodrigues, E., et al. (2023). The interaction between Siglec-15 and tumor-associated sialyl-Tn antigen enhances TGF-β secretion from monocytes/macrophages through the DAP12-Syk pathway. ResearchGate. [Link]

-

Bobisse, S., et al. (2018). Sensitive and frequent identification of high avidity neo-epitope specific CD8+ T cells in immunotherapy-naive ovarian cancer. Nature Communications. [Link]

-

Springer, G. F. (1997). Immunoreactive T and Tn epitopes in cancer diagnosis, prognosis, and immunotherapy. Lenima Field Diagnostics, LLC. [Link]

-

Magalhães, A., et al. (2024). A Comprehensive Analysis of Tn and STn Antigen Expression in Esophageal Adenocarcinoma. MDPI. [Link]

-

Laubli, H., & Varki, A. (2022). Inhibitory Siglec-sialic acid interactions in balancing immunological activation and tolerance during viral infections. PubMed Central. [Link]

-

Le, D. T., et al. (2023). Identification of antigenic epitopes recognized by tumor infiltrating lymphocytes in high grade serous ovarian cancer by multi-omics profiling of the auto-antigen repertoire. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Challenges in Antibody Development against Tn and Sialyl-Tn Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Role of the human ST6GalNAc-I and ST6GalNAc-II in the synthesis of the cancer-associated sialyl-Tn antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ST6GALNAC1 ST6 N-acetylgalactosaminide alpha-2,6-sialyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. The Tn Antigen—Structural Simplicity and Biological Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ST6GalNAc-I sialyltransferase localizes throughout the Golgi and is responsible for the synthesis of the tumor-associated sialyl-Tn O-glycan in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. igan.org [igan.org]

- 11. Frontiers | The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers [frontiersin.org]

- 12. [Circulating serum STN antigen as a prognostic marker in epithelial ovarian cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical evaluation of circulating serum sialyl Tn antigen levels in patients with epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. Expression profile of mucin-associated sialyl-Tn antigen in Chinese patients with different colorectal lesions (adenomas, carcinomas) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. Sialyl Tn is a frequently expressed antigen in colorectal cancer: No correlation with patient prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Tumor-associated Tn and STn antigens: from molecular mechanism to precision diagnosis and treatment [frontiersin.org]

- 19. Breast cancer cells expressing cancer-associated sialyl-Tn antigen have less capacity to develop osteolytic lesions in a mouse model of skeletal colonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Immunohistochemical expression of sialyl Tn, sialyl Lewis a, sialyl Lewis a-b-, and sialyl Lewis x in primary tumor and metastatic lymph nodes in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Sialyl-Tn glycan epitope as a target for pancreatic cancer therapies [frontiersin.org]

- 22. Immunohistochemical detection of sialosyl-Tn antigen in carcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Interactions between Siglec-7/9 receptors and ligands influence NK cell–dependent tumor immunosurveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | CD44v6, STn & O-GD2: promising tumor associated antigens paving the way for new targeted cancer therapies [frontiersin.org]

- 29. journals.biologists.com [journals.biologists.com]

The Sialyl-Tn (STn) Epitope: A Master Regulator of Tumor Immune Evasion

Executive Summary

The Sialyl-Tn (STn) antigen (Neu5Acα2-6GalNAcα-O-Ser/Thr) is a truncated O-glycan that serves as a hallmark of aberrant glycosylation in over 80% of carcinomas, including breast, ovarian, gastric, and pancreatic cancers.[1] Unlike normal mucin-type O-glycosylation, which elongates into complex core structures, STn expression results from the premature sialylation of the Tn antigen, effectively "capping" the glycan chain.[2]

This guide analyzes the STn epitope not merely as a passive biomarker, but as an active functional driver of immune evasion. We explore the ST6GalNAc-I biosynthetic axis, the Siglec-Sialoglycan immune checkpoint, and the development of next-generation ADCs and CAR-T therapies designed to target this tumor-associated carbohydrate antigen (TACA).

Part 1: Biochemistry and Biosynthetic Dysregulation

Structural Definition

STn is a disaccharide consisting of N-acetylneuraminic acid (sialic acid) linked α2,6 to N-acetylgalactosamine (GalNAc), which is O-linked to a Serine or Threonine residue on the protein backbone.[1][2][3][4]

-

IUPAC Name: Neu5Acα2-6GalNAcα1-O-Ser/Thr[3]

-

Key Feature: The α2,6-sialylation prevents the action of Core 1 synthase (C1GALT1), blocking the synthesis of extended Core 1 (T antigen) and Core 2 structures found in healthy mucins.

The "Truncation" Mechanism

The expression of STn is primarily driven by two mutually exclusive mechanisms in the Golgi apparatus:

-

ST6GalNAc-I Overexpression: The enzyme ST6GalNAc-I competes with C1GALT1. If ST6GalNAc-I levels are high, it sialylates the Tn antigen immediately, creating STn and terminating the chain.

-

Cosmc Dysfunction: The molecular chaperone Cosmc (C1GALT1C1) is required for the folding of C1GALT1. Loss-of-function mutations or epigenetic silencing of Cosmc renders C1GALT1 inactive, leaving the Tn antigen exposed for sialylation by ST6GalNAc-I (or ST6GalNAc-II).

Biosynthetic Pathway Diagram

The following diagram illustrates the competition between normal elongation and the aberrant STn truncation pathway.

Figure 1: The competitive biosynthetic pathway in the Golgi. High levels of ST6GalNAc-I or loss of Cosmc shunts the pathway toward STn accumulation.[5]

Part 2: Mechanisms of Immune Evasion

STn is not just a shield; it is a ligand that actively engages inhibitory receptors on immune cells. This "Sialoglycan-Siglec" axis is increasingly recognized as a novel immune checkpoint.[6][7]

The Siglec-Sialoglycan Axis

Tumor cells expressing STn (often on the MUC1 backbone, creating MUC1-STn ) interact with Sialic acid-binding immunoglobulin-type lectins (Siglecs) on myeloid cells.

-

Siglec-9 (and Siglec-7): Expressed on neutrophils, monocytes, and NK cells. Binding to MUC1-STn induces an inhibitory signal via ITIM domains, dampening effector function.

-

Siglec-15: Expressed on Tumor-Associated Macrophages (TAMs).[4][8][9][10] While direct STn binding is debated, the broader hypersialylation environment (including STn) promotes Siglec-15 engagement, driving M2 polarization and TGF-β secretion.

Macrophage Galactose-type Lectin (MGL/CD301)

MGL is a C-type lectin on Dendritic Cells (DCs) and macrophages that specifically recognizes terminal GalNAc residues (Tn and STn).

-

Mechanism: MGL binding to MUC1-STn alters intracellular signaling in DCs.

-

Outcome: Reduced antigen processing/presentation and skewing of T-cell differentiation toward regulatory T cells (Tregs) rather than cytotoxic CD8+ T cells.

Immune Evasion Logic Diagram

Figure 2: Mechanistic interaction between Tumor MUC1-STn and immune receptors leading to an immunosuppressive microenvironment.

Part 3: Diagnostic Protocol (IHC)

Detecting STn requires strict controls because of its structural similarity to the Tn antigen. The following protocol is validated for formalin-fixed paraffin-embedded (FFPE) tissues.

Reagents & Antibodies

| Reagent | Specification | Source/Clone | Note |

| Primary Antibody | Anti-STn (Mouse mAb) | TKH2 , B72.3 , or HB-STn1 | TKH2 is highly specific for STn clusters.[3][11] |

| Neuraminidase | Clostridium perfringens | Type V or VI | Critical Control : Converts STn -> Tn. |

| Retrieval Buffer | Citrate Buffer | pH 6.0 | Heat-induced epitope retrieval (HIER). |

| Detection System | HRP-Polymer | Universal (Anti-Mouse) | Avoid biotin systems if endogenous biotin is high. |

Step-by-Step Methodology

Phase A: Preparation & Retrieval

-

Deparaffinization: Xylene (3x 5 min) → 100% Ethanol (2x 3 min) → 95% Ethanol (2x 3 min) → dH2O.

-

Antigen Retrieval: Submerge slides in Citrate Buffer (pH 6.0). Microwave or pressure cook at 98°C for 20 mins. Cool to RT for 20 mins.

-

Blocking: Incubate with 3% H2O2 for 10 min (block endogenous peroxidase). Wash with PBS. Block non-specific sites with 2.5% Normal Horse Serum for 20 min.

Phase B: Specificity Control (The Neuraminidase Step) Crucial for validating STn specificity.

-

Slide Set A (Test): Incubate with PBS only.

-

Slide Set B (Control): Incubate with Neuraminidase (0.1 U/mL in acetate buffer, pH 5.0) for 1 hour at 37°C.

-

Logic: Neuraminidase cleaves the sialic acid. If staining disappears in Set B but persists in Set A, the target is truly STn. If staining persists in Set B, the antibody is cross-reacting with Tn or the protein backbone.

-

Phase C: Staining & Detection

-

Primary Antibody: Apply Anti-STn (e.g., TKH2, 1:500 dilution) to both sets. Incubate Overnight at 4°C.

-

Wash: PBS + 0.05% Tween-20 (3x 5 min).

-

Secondary Antibody: Apply HRP-Polymer conjugated anti-mouse IgG. Incubate 30 min at RT.

-

Chromogen: Apply DAB (3,3'-Diaminobenzidine) for 1-5 min. Monitor under microscope for brown precipitate.

-

Counterstain: Hematoxylin (30 sec) → Blueing reagent → Dehydrate → Mount.

Part 4: Therapeutic Strategies

The failure of the Theratope vaccine (STn-KLH) in Phase III trials taught the field that inducing antibodies against carbohydrates is difficult due to low affinity and lack of T-cell help. Modern strategies utilize the high affinity of engineered antibodies (ADCs) or the potency of cellular therapy (CAR-T).

Antibody-Drug Conjugates (ADCs)

ADCs bypass the need for the patient's immune system to generate a response.

-

Target: STn-expressing tumor cells and STn+ Myeloid-Derived Suppressor Cells (MDSCs).[4][12][13]

-

Mechanism: The ADC binds STn, internalizes, and releases a cytotoxic payload (e.g., MMAE).

-

Dual Benefit: Direct tumor killing + Depletion of immunosuppressive MDSCs.

CAR-T Cell Therapy

Chimeric Antigen Receptors (CARs) are engineered to recognize the glycopeptide epitope (e.g., MUC1-STn) rather than the glycan alone, increasing specificity for tumor cells over normal tissues that might express low levels of STn.

-

Binder: scFv derived from antibodies like 5E5 (Tn-MUC1 specific) or humanized anti-STn variants.

-

Design: Second or third-generation CARs (4-1BB or CD28 costimulation) are required to overcome the immunosuppressive TME induced by the STn-Siglec axis.

Therapeutic Workflow Diagram

Figure 3: Modern therapeutic modalities targeting STn: Dual-action ADCs and engineered CAR-T cells.

References

-

Julien, S., et al. (2012). "Sialyl-Tn in Cancer: (How) Did We Miss the Target?" Biomolecules.[8][13][14][15][16][17][18][19][20] Link

-

Munkley, J. (2016).[21] "The Role of Sialyl-Tn in Cancer."[1][2][3][4][11][12][16][18] International Journal of Molecular Sciences. Link

-

Beatson, R., et al. (2016). "The mucin MUC1 modulates the tumor immunological microenvironment through engagement of the lectin Siglec-9." Nature Immunology. Link

-

Loureiro, L.R., et al. (2018). "Challenges in Antibody Development against Tn and Sialyl-Tn Antigens." Biomolecules.[8][13][14][15][16][17][18][19][20] Link

-

Posey, A.D., et al. (2016). "Engineered CAR T Cells Targeting the Cancer-Associated Tn-Glycoform of the Membrane Mucin MUC1." Immunity. Link

-

Siamab Therapeutics. (2017).[13] "Novel anti-Sialyl-Tn monoclonal antibodies and antibody-drug conjugates demonstrate tumor specificity and anti-tumor activity."[11][12][22] mAbs. Link

-

Cagnoni, A.J., et al. (2016). "Turning the screw on the Sialyl-Tn antigen: Synthesis and immunological evaluation." ACS Chemical Biology. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Challenges in Antibody Development against Tn and Sialyl-Tn Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers [frontiersin.org]

- 6. Frontiers | Siglec Receptors Modulate Dendritic Cell Activation and Antigen Presentation to T Cells in Cancer [frontiersin.org]

- 7. Targeting cancer glycosylation repolarizes tumor-associated macrophages allowing effective immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. dash.harvard.edu [dash.harvard.edu]

- 12. adcreview.com [adcreview.com]

- 13. adcreview.com [adcreview.com]

- 14. Novel anti-Sialyl-Tn monoclonal antibodies and antibody-drug conjugates demonstrate tumor specificity and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | MUC1 Mucin: A Putative Regulatory (Checkpoint) Molecule of T Cells [frontiersin.org]

- 16. Synthesis and Thermodynamic Evaluation of Sialyl-Tn MUC1 Glycopeptides Binding to Macrophage Galactose-Type Lectin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sialyl-Tn in Cancer: (How) Did We Miss the Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. imrpress.com [imrpress.com]

- 19. scispace.com [scispace.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Sialyl-Tn Polysaccharide A1 as an Entirely Carbohydrate Immunogen: Synthesis and Immunological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

The history of the discovery of the Tn antigen and its relation to STn

From Serological Curiosity to Pancarcinoma Targets

Executive Summary

This technical guide analyzes the discovery, molecular etiology, and therapeutic exploitation of the Tn (Thomsen-nouveau) and Sialyl-Tn (STn) antigens. Originally identified in rare hematological disorders, these truncated O-glycans are now recognized as critical "pancarcinoma" antigens expressed in >80% of carcinomas. This document synthesizes the historical progression from serology to molecular genetics (the Cosmc chaperone connection) and provides actionable protocols for their specific detection, distinguishing them from the precursor Thomsen-Friedenreich (T) antigen.

Part 1: The Serological Origins (1927–1957)[1]

The discovery of the Tn antigen is a lesson in distinguishing artifact from pathology. It emerged from the study of "polyagglutinability"—the phenomenon where red blood cells (RBCs) are agglutinated by sera from nearly all normal adults.

The "T" Antigen: Bacterial Unmasking (1927)

In 1927, Oluf Thomsen identified a latent antigen in stored blood samples. His student, Friedenreich, later confirmed that this was not an intrinsic mutation but an enzymatic modification caused by bacterial contamination. Bacterial neuraminidases (sialidases) stripped terminal sialic acids from the RBC surface, exposing the underlying disaccharide Gal-β1-3-GalNAc-α1-Ser/Thr .

-

Designation: T Antigen (Thomsen-Friedenreich).[1]

-

Mechanism: Exogenous enzymatic "unmasking."

The "Tn" Antigen: Somatic Mutation (1957)

Thirty years later, Moreau, Dausset, and colleagues encountered a patient with hemolytic anemia whose fresh RBCs exhibited polyagglutinability, independent of bacterial contamination. Unlike the T antigen, this phenotype was persistent and intrinsic to the patient's hematopoietic lineage.

-

Designation: Tn (Thomsen-nouveau or "New" Thomsen).

-

Key Distinction: The Tn antigen (GalNAc-α1-Ser/Thr) is structurally distinct from the T antigen.[1][2] It lacks the galactose residue found in the T disaccharide.

-

The Springer Hypothesis: In the 1970s and 80s, Georg F. Springer demonstrated that while Tn is rare in healthy adults (restricted to the "Tn Syndrome" autoimmune disorder), it is ubiquitously unmasked in carcinomas. He proposed the "Pancarcinoma Antigen" hypothesis, suggesting that the immune system possesses naturally occurring anti-Tn antibodies (likely induced by gut flora) that surveil against early tumorigenesis.

Part 2: Molecular Definition & Biosynthesis

The transition from Tn to STn represents a critical biosynthetic "fork in the road" within the Golgi apparatus.[2]

The O-Glycosylation Checkpoint

In healthy tissue, the enzyme T-synthase (C1GALT1) rapidly converts the initial Tn structure into the T antigen (Core 1) by adding a galactose residue.[2][3] This prevents the accumulation of naked Tn.

The Cosmc Connection (The Genetic "Switch")

For decades, the mechanism of Tn accumulation remained obscure. It was not until the early 2000s that Cummings and colleagues identified the molecular chaperone Cosmc (C1GALT1C1), located on the X chromosome.

-

Function: Cosmc is required for the proper folding and activity of T-synthase in the Endoplasmic Reticulum (ER).[2]

-

Pathology: A somatic mutation in Cosmc (common in Tn Syndrome and some cancers) leads to the degradation of T-synthase.[2][3] Without active T-synthase, the pathway stalls at the Tn stage.[2]

The Sialyl-Tn (STn) Escape Route

In many carcinomas, the pathway does not just stop at Tn. The enzyme ST6GalNAc-I competes with T-synthase.[2] If ST6GalNAc-I is overexpressed (or T-synthase is inactive), a sialic acid is added to the Tn antigen in an

-

Result: Sialyl-Tn (Neu5Ac-

-2,6-GalNAc- -

Consequence: This sialylation creates a "dead end." The bulky sialic acid sterically hinders any further chain elongation, permanently truncating the glycan and masking the underlying peptide backbone from normal immune surveillance while creating a highly immunogenic tumor-specific epitope.

Pathway Visualization

The following diagram illustrates the competition between elongation (Normal) and truncation (Cancer).

Figure 1: The Biosynthetic Fork. Normal elongation requires functional Cosmc/T-synthase.[3] In cancer, ST6GalNAc-I overexpression or Cosmc mutation diverts the pathway to STn.[4]

Part 3: Comparative Analysis & Detection

Distinguishing Tn from STn is critical for therapeutic design (e.g., selecting the right ADC payload or CAR-T scFv).

Antigen Properties Table

| Feature | Tn Antigen | Sialyl-Tn (STn) Antigen |

| Structure | GalNAc- | Neu5Ac- |

| Primary Driver | Cosmc mutation or C1GALT1 downregulation | Overexpression of ST6GalNAc-I |

| Lectin Binder | HPA (Helix pomatia), VVA (Vicia villosa) | Does NOT bind HPA/VVA directly |

| Key Antibody | Clone 5E5, IgM CA3638 (Springer) | Clone B72.3, CC49 |

| Clinical Status | Target for CAR-T (MUC1-Tn) | Target for ADCs; Theratope (failed vaccine) |

Validated Detection Protocol (Flow Cytometry)

Trustworthiness Note: This protocol includes a neuraminidase control. This is the self-validating step . If a sample is STn-positive, it will initially be HPA-negative. Treatment with neuraminidase strips the sialic acid, converting STn

Materials:

-

Biotinylated Helix pomatia agglutinin (HPA).

-

Neuraminidase (Sialidase) from A. ureafaciens.

-

Streptavidin-FITC/PE.

-

Target cells (e.g., Jurkat [Tn+] or MCF7 [STn+]).

Step-by-Step Workflow:

-

Preparation: Harvest

cells; wash 2x with cold PBS/1% BSA. -

The Validation Split: Divide cells into two aliquots: Tube A (Untreated) and Tube B (Enzyme Treated) .

-

Enzymatic Unmasking (Tube B): Resuspend in 50 µL buffer containing 20 mU Neuraminidase. Incubate at 37°C for 30 mins. Rationale: This converts STn back to Tn.

-

Washing: Wash both tubes 2x with cold PBS to remove enzyme.

-

Lectin Staining: Resuspend both tubes in 100 µL PBS containing 5 µg/mL Biotin-HPA. Incubate 30 mins on ice.

-

Detection: Wash 1x. Add Streptavidin-Fluorophore. Incubate 20 mins on ice (dark).

-

Analysis:

-

Tube A High / Tube B High: Constitutive Tn expression (Cosmc mutant).

-

Tube A Low / Tube B High: Predominant STn expression (masked Tn).

-

Tube A Low / Tube B Low: Normal glycosylation (T antigen or extended chains).

-

Part 4: Clinical Translation & History of Failure

The history of targeting these antigens is marked by the high-profile failure of Theratope (STn-KLH vaccine) in Phase III trials for metastatic breast cancer.

Why Theratope Failed[5]

-

Chemistry: The vaccine used a synthetic STn disaccharide conjugated to Keyhole Limpet Hemocyanin (KLH).

-

Immunology: It successfully elicited high titers of anti-STn IgM and IgG . However, the affinity of the induced antibodies was low, and they failed to mediate effective Antibody-Dependent Cellular Cytotoxicity (ADCC) or complement killing against the dense glycocalyx of the tumor.

-

Lesson: Generating an antibody response is insufficient; the antibody must bind with high affinity to the glycopeptide context (the sugar + the protein backbone, e.g., MUC1), not just the sugar alone.

The Modern Era: Glycopeptide Targeting

Current strategies (e.g., Poseida Therapeutics, various academic CAR-T programs) utilize antibodies like 5E5 that recognize the Tn-MUC1 interface. This ensures specificity for tumor mucins and avoids binding to normal tissues that might express low levels of Tn.

Part 5: Discovery Timeline Visualization

Figure 2: Chronological evolution of Tn/STn science, moving from serological observation to genetic mechanism and modern immunotherapy.

References

-

Moreau, R., Dausset, J., Bernard, J. & Moullec, J. (1957).[1] "Acquired Hemolytic Anemia with Polyagglutinability of Red Blood Cells by a New Factor Present in Normal Human Serum (Anti-Tn)." Bulletins et Mémoires de la Société Médicale des Hôpitaux de Paris.

-

Springer, G. F. (1984). "T and Tn, general carcinoma autoantigens."[2][3] Science.

-

Ju, T. & Cummings, R. D. (2002). "A unique molecular chaperone Cosmc required for activity of the mammalian core 1 beta 3-galactosyltransferase."[2][3][6] Proceedings of the National Academy of Sciences.

-

Ju, T., et al. (2008). "Human Tumor Antigens Tn and Sialyl Tn Arise from Mutations in Cosmc." Cancer Research.[3][7]

-

Holmberg, L. A. & Sandmaier, B. M. (2004). "Vaccination with Theratope (STn-KLH) as treatment for breast cancer." Expert Review of Vaccines.

-

Julien, S., et al. (2012). "Sialyl-Tn in Cancer: (How) Did We Miss the Target?" Biomolecules.[4][1][2][3][5][6][7][8][9]

Sources

- 1. lenimafield.com [lenimafield.com]

- 2. The Tn Antigen—Structural Simplicity and Biological Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | Tumor-associated Tn and STn antigens: from molecular mechanism to precision diagnosis and treatment [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ST6GalNAc-I regulates tumor cell sialylation via NECTIN2/MUC5AC-mediated immunosuppression and angiogenesis in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cosmc connection to the Tn antigen in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Sialyl-Tn (STn) Epitope as an Onco-Fetal Antigen

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Senior Researchers, Immunologists, Drug Development Leads

Executive Summary: The "Dead-End" Glycan

The Sialyl-Tn (STn) antigen (Neu5Ac

For the drug developer, STn offers a paradoxical target: it is highly specific to cancer (>80% expression in ovarian, gastric, and pancreatic carcinomas) yet historically elusive to therapeutic targeting (e.g., the failure of the Theratope vaccine).

This guide deconstructs the STn epitope from a mechanistic standpoint, detailing its biosynthesis, its role as a "don't eat me" signal via the Siglec-15 axis, and the next-generation protocols required to detect and target it effectively.

Biosynthetic & Structural Basis

To understand STn, one must understand the competition within the Golgi apparatus. In healthy epithelial tissue, the initial GalNAc residue attached to Serine/Threonine is rapidly elongated by C1GALT1 (Core 1 synthase) to form Core 1 (T antigen) and subsequent complex mucins.

In carcinoma, the enzyme ST6GalNAc-I is upregulated.[1][2] This enzyme acts as a "cap," adding a sialic acid in an

Biosynthetic Competition Pathway (Graphviz)

Figure 1: The biosynthetic "race" between normal elongation (Green) and STn truncation (Red). Upregulation of ST6GalNAc-I in cancer outcompetes Core 1 synthase.

Pathophysiology: The "Don't Eat Me" Signal

Historically, STn was viewed merely as a marker of dedifferentiation. Recent data confirms it is a functional driver of immune evasion. The hypersialylation provided by STn creates a negatively charged shield that repels cell-cell interactions and, critically, engages Siglec (Sialic acid-binding immunoglobulin-type lectins) receptors on myeloid cells.

Key Mechanism: The Siglec-15 Axis

-

Interaction: Tumor-associated STn binds to Siglec-15 on Tumor-Associated Macrophages (TAMs).[3]

-

Signaling: This binding triggers the DAP12 adaptor protein, phosphorylating Syk.

-

Outcome: The macrophage shifts to an M2-like phenotype and secretes TGF-

, promoting tumor fibrosis and suppressing T-cell infiltration.

Immune Evasion Logic (Graphviz)

Figure 2: The Siglec-15 immune checkpoint pathway. STn acts as a ligand to trigger immunosuppressive TGF-beta release from macrophages.

Diagnostic & Experimental Protocols

Detection of STn requires rigorous controls because antibodies can cross-react with other sialylated mucins if not validated properly.

4.1. Validated Antibodies

| Clone | Type | Specificity Notes | Recommended Use |

| B72.3 | Mouse IgG1 | Recognizes STn-TAG72. High affinity but can have background in mucinous normal tissue. | IHC (FFPE), In vivo imaging |

| TKH2 | Mouse IgG1 | Highly specific for the Neu5Ac | Flow Cytometry, ELISA |

| Hb-STn | Humanized | Engineered for therapeutic development (Siamab/others). | ADC development |

4.2. Protocol: STn Detection by Flow Cytometry (Self-Validating)

Objective: Quantify STn surface expression on live tumor cells. Critical Control: Neuraminidase treatment (enzymatic removal of sialic acid). If the signal persists after neuraminidase, the staining is non-specific.

Reagents:

-

Primary Ab: Anti-STn (Clone TKH2), 5 µg/mL.

-

Secondary Ab: Goat anti-Mouse IgG-AlexaFluor 488.

-

Control Enzyme:

2-3,6,8 Neuraminidase (e.g., Vibrio cholerae or A. ureafaciens). -

Buffer: PBS + 2% BSA + 1mM EDTA (Calcium chelation prevents C-type lectin binding).

Workflow:

-

Harvest Cells: Detach adherent cells using non-enzymatic dissociation (e.g., Cell Dissociation Buffer) to preserve glycan structures. Trypsin can cleave the protein backbone carrying the STn.

-

Neuraminidase Control (The "Truth" Step):

-

Blocking: Resuspend both aliquots in Blocking Buffer (PBS/BSA) for 20 min on ice.

-

Primary Incubation: Add TKH2 antibody (5 µg/mL) for 45 min at 4°C.

-

Wash: 3x with cold PBS.

-

Secondary Incubation: Add Secondary-AF488 (1:500) for 30 min at 4°C in dark.

-

Acquisition: Analyze on Flow Cytometer.

-

Success Criteria: High signal in Test , background signal in Control .

-

Therapeutic Targeting: Why Theratope Failed & What's Next

The Theratope vaccine (STn-KLH) failed in Phase III breast cancer trials (2003).

-

Reason 1: Patient Selection.[5] Patients had high tumor burden; vaccines work best in minimal residual disease.

-

Reason 2: Chemistry. The STn-KLH linker chemistry was heterogeneous, leading to inconsistent immune presentation.

-

Reason 3: Mechanism.[1][5][6][7] It relied on generating antibodies.[6][8] We now know that antibodies alone (without effector cell engagement or payload delivery) are often insufficient for bulky tumors protected by the "glycan shield."

The New Wave: ADCs and CAR-T

Modern strategies utilize the high specificity of STn to deliver cytotoxic payloads or redirect T-cells, rather than relying on the patient's weakened immune system.

-

Antibody-Drug Conjugates (ADCs):

-

Glyco-Specific CAR-T:

-

Challenge: Carbohydrate antigens have low affinity for standard scFvs.

-

Solution: Use of high-affinity binders or "armored" CARs that secrete dominant-negative TGF-

receptors to counteract the Siglec-15/TGF-

-

References

-

Julien, S., et al. (2012). "Sialyl-Tn in Cancer: (How) Did We Miss the Target?" Biomolecules.[1][5][8][13][14][15] Link

-

Beatson, R., et al. (2016). "MUC1 modulates the tumor immune microenvironment through the engagement of Siglec-9."[1] Nature Immunology. Link

-

Takamiya, R., et al. (2013). "The interaction between Siglec-15 and tumor-associated sialyl-Tn antigen enhances TGF-β secretion from monocytes/macrophages."[3] Glycobiology. Link

-

Holmberg, L.A., & Sandmaier, B.M. (2004).[16] "Vaccination with Theratope (STn-KLH) as treatment for breast cancer."[16][17] Expert Review of Vaccines. Link

-

Posey, A.D., et al. (2016). "Engineered CAR T Cells Targeting the Cancer-Associated Tn-Glycoform of the Membrane Mucin MUC1." Immunity. (Foundational reference for Glyco-CAR-T). Link

Sources

- 1. Frontiers | The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. The interaction between Siglec-15 and tumor-associated sialyl-Tn antigen enhances TGF-β secretion from monocytes/macrophages through the DAP12-Syk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sialyl-Tn in Cancer: (How) Did We Miss the Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunohistochemistry (IHC) protocol [hellobio.com]

- 7. Triple enzymatic immunochemistry for interneuron populations in postmortem human cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. protocols.io [protocols.io]

- 10. Failure of cancer vaccines: the significant limitations of this approach to immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. STn and prognosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. adcreview.com [adcreview.com]

- 15. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vaccination with Theratope (STn-KLH) as treatment for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rationale for the clinical development of STn-KLH (Theratope) and anti-MUC-1 vaccines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of STn Antigen in Research

Introduction: The Significance of the Sialyl-Tn Antigen in Oncology and Drug Development

The Sialyl-Tn (STn) antigen, structurally defined as Neu5Acα2-6GalNAcα1-O-Ser/Thr, is a truncated O-glycan that is minimally expressed in healthy tissues but is aberrantly overexpressed on the surface of various cancer cells, including those of the breast, colon, pancreas, and ovaries.[1][2][3][4][5] This differential expression makes the STn antigen a highly specific tumor-associated carbohydrate antigen (TACA).[3][6] Its presence is often correlated with a poor prognosis and increased metastatic potential, positioning it as a prime target for the development of novel cancer diagnostics, therapeutics, and vaccines.[1][2][6]

The synthesis of well-defined STn antigens and their glycoconjugates is paramount for advancing research in this field. Access to pure and structurally validated STn is essential for a multitude of applications, including:

-

Cancer Vaccine Development: Synthetic STn antigens, often conjugated to carrier proteins like Keyhole Limpet Hemocyanin (KLH), are used to elicit an immune response against cancer cells displaying this antigen.[1][6][7]

-

Antibody Production: Homogeneous STn is critical for generating monoclonal antibodies with high specificity for cancer cell targeting and diagnostic assays.

-

Immunological Studies: Investigating the interactions between the STn antigen and the immune system, such as its role in immune evasion, requires pure synthetic antigens.[8]

-

Drug Discovery: Synthetic STn can be utilized in screening assays to identify small molecules or biologics that target STn-expressing cells.

This comprehensive guide provides detailed insights and protocols for the primary methods of STn antigen synthesis: chemical, enzymatic, and chemoenzymatic approaches. The causality behind experimental choices is explained to empower researchers to select and optimize the most suitable strategy for their specific research needs.

I. Strategic Approaches to STn Antigen Synthesis

The synthesis of the STn antigen presents a significant challenge due to the stereospecific requirements of the α-glycosidic linkages. The two primary bonds of interest are the GalNAcα1-O-Ser/Thr and the Neu5Acα2-6GalNAc. Historically, chemical synthesis has been the foundational approach, but it is often hampered by low yields and the need for extensive protecting group chemistry.[6] More recently, enzymatic and chemoenzymatic methods have gained prominence due to their high regio- and stereoselectivity.[6][9]

A. Purely Chemical Synthesis

Total chemical synthesis offers the advantage of producing a wide variety of structurally diverse STn analogs. However, the chemical sialylation of the GalNAc moiety is notoriously difficult, often resulting in a mixture of anomers and low yields of the desired α-linked product.[6][10]

Core Principles of Chemical Synthesis:

-

Building Block Preparation: The synthesis commences with the preparation of suitably protected monosaccharide building blocks of N-acetylgalactosamine (GalNAc) and sialic acid (Neu5Ac), as well as the amino acid (serine or threonine).

-

Glycosylation: The protected GalNAc donor is first coupled to the serine or threonine residue. This is followed by the challenging sialylation step, where a sialic acid donor is reacted with the GalNAc-amino acid conjugate.

-

Deprotection: The final step involves the removal of all protecting groups to yield the desired STn antigen.

Challenges and Rationale for Alternative Approaches: The multi-step nature of chemical synthesis, coupled with the low efficiency and stereoselectivity of the sialylation step, has driven the development of more efficient enzymatic and chemoenzymatic strategies.[6]

B. Chemoenzymatic Synthesis: A Hybrid Approach for Optimal Efficiency

Chemoenzymatic synthesis leverages the strengths of both chemical and enzymatic methods. Typically, a precursor molecule is synthesized chemically, and then enzymes are used for the critical glycosylation steps, ensuring high stereospecificity.[5][11][12] This is often the most practical and efficient approach for producing STn antigens.

A common chemoenzymatic strategy involves the chemical synthesis of the Tn antigen (GalNAcα1-O-Ser/Thr), which is then used as a substrate for a specific sialyltransferase to attach the sialic acid residue.[5][13][14]

II. Detailed Protocols and Methodologies

Protocol 1: Chemoenzymatic Synthesis of STn Antigen via a One-Pot, Three-Enzyme System

This protocol describes a highly efficient one-pot, three-enzyme system for the synthesis of STn from a chemically synthesized Tn antigen acceptor.[9][15] This method avoids the need for costly sugar nucleotides by generating them in situ.

Caption: One-pot chemoenzymatic synthesis of STn antigen.

-

Tn antigen acceptor (e.g., GalNAcα-O-Ser)

-

N-Acetylmannosamine (ManNAc)

-

Pyruvate

-

Cytidine-5'-triphosphate (CTP)

-

Tris-HCl buffer

-

MgCl₂

-

Recombinant Sialic Acid Aldolase

-

Recombinant CMP-Sialic Acid Synthetase

-

Recombinant α2,6-Sialyltransferase (e.g., ST6GalNAc-I)[8]

-

Purification system (e.g., size-exclusion or ion-exchange chromatography)

-

Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Tn antigen acceptor (e.g., 20 mM)

-

ManNAc (30 mM)

-

Pyruvate (150 mM)

-

CTP (30 mM)

-

MgCl₂ (20 mM)

-

-

Enzyme Addition: Add the three enzymes to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 4-24 hours.[15] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Quenching: Terminate the reaction by adding an equal volume of cold ethanol or by heating to 95°C for 5 minutes.

-

Purification: Centrifuge the quenched reaction to pellet the precipitated proteins. The supernatant containing the STn antigen is then subjected to purification. Size-exclusion chromatography (e.g., Bio-Gel P-2) is a common method for separating the product from the smaller reactants.[2][10]

-

Characterization: The purified STn antigen should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.[10]

Protocol 2: Solid-Phase Synthesis of STn Glycopeptides

For applications requiring the STn antigen to be presented on a peptide backbone, solid-phase peptide synthesis (SPPS) is the method of choice.[16][17] This protocol outlines a chemoenzymatic approach where a Tn-containing glycopeptide is first synthesized on a solid support, followed by enzymatic sialylation in solution after cleavage from the resin.[5]

Caption: Chemoenzymatic solid-phase synthesis of STn glycopeptides.

-

Fmoc-protected amino acids

-

Fmoc-protected Tn-amino acid building block (e.g., Fmoc-Ser(Ac₃GalNAcα)-OH)

-

Solid-phase synthesis resin (e.g., Wang resin)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Piperidine in DMF (for Fmoc deprotection)

-

Cleavage cocktail (e.g., TFA-based)

-

Recombinant α2,6-Sialyltransferase (ST6GalNAc-I)

-

CMP-Sialic Acid

-

Alkaline Phosphatase

-

Buffer for enzymatic reaction (e.g., Tris-HCl)

-

HPLC system for purification

-

Solid-Phase Synthesis of Tn-Glycopeptide:

-

Swell the resin in a suitable solvent (e.g., DMF).

-

Couple the first Fmoc-protected amino acid to the resin.

-

Perform iterative cycles of Fmoc deprotection and coupling of the subsequent amino acids, including the Fmoc-Tn-amino acid building block, according to standard Fmoc-SPPS protocols.

-

-

Cleavage and Deprotection:

-

Once the desired glycopeptide sequence is assembled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the glycopeptide from the solid support and remove acid-labile protecting groups.

-

Precipitate the crude Tn-glycopeptide in cold ether and lyophilize.

-

-

Enzymatic Sialylation:

-

Dissolve the purified Tn-glycopeptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add CMP-Sialic Acid (in excess), alkaline phosphatase (to degrade the byproduct CMP), and ST6GalNAc-I.

-

Incubate the reaction at 37°C for 12-48 hours.

-

-

Purification and Characterization:

-

Purify the resulting STn-glycopeptide by reverse-phase HPLC.

-

Confirm the identity and purity of the final product by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

-

III. Data Summary and Comparison of Methods

| Synthesis Method | Key Advantages | Key Disadvantages | Typical Yields | Purity | Scalability |

| Chemical Synthesis | High versatility for analog creation | Multi-step, low yields, poor stereocontrol in sialylation[6] | Low to moderate | Variable, requires extensive purification | Difficult |

| Chemoenzymatic | High stereoselectivity, higher yields, fewer steps[6][9] | Requires access to specific enzymes | Moderate to high | High | Good |

| Solid-Phase | Allows for synthesis of defined glycopeptides[16] | Can be complex and costly | Moderate | High | Moderate |

IV. Conclusion and Future Perspectives

The chemoenzymatic approach, particularly the one-pot multi-enzyme systems, currently represents the most efficient and reliable method for synthesizing STn antigens for research purposes.[9][11][15] These methods provide excellent control over the stereochemistry of the glycosidic linkages, leading to high yields of pure product. For studies involving the presentation of STn on a peptide backbone, a combination of solid-phase synthesis followed by enzymatic sialylation is the gold standard.

Future advancements in this field will likely focus on the discovery and engineering of novel glycosyltransferases with improved stability and broader substrate specificity, further streamlining the synthesis of STn and its analogs. These developments will undoubtedly accelerate the translation of STn-based research into clinical applications for the diagnosis and treatment of cancer.

V. References

-

Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates. Accounts of Chemical Research - ACS Publications.

-

Tumor-associated Tn and STn antigens: from molecular mechanism to precision diagnosis and treatment. Frontiers.

-

Chemoenzymatic synthesis of STn antigen analogs using a one-pot three-enzyme system. ResearchGate.

-

Solid-phase synthesis of a pentavalent GalNAc-containing glycopeptide (Tn antigen) representing the nephropathy-associated IgA hinge region. National Institutes of Health.

-

Precise immunological evaluation rationalizes the design of a self-adjuvanting vaccine composed of glycan antigen, TLR1/2 ligand, and T-helper cell epitope. National Institutes of Health.

-

Efficient chemoenzymatic synthesis of sialyl Tn-antigen and derivatives. National Institutes of Health.

-

Synthesis of glycopeptides and glycopeptide conjugates. Organic & Biomolecular Chemistry (RSC Publishing).

-

Synthesis and evaluation of anticancer vaccine candidates, c-glycoside Analogs of STn and PSA. Mount Sinai Scholars Portal.

-

Solid-phase synthesis of the glycopeptide of human glycophorin AM bearing the consecutive sialyl-T antigen. PubMed.

-

Improving the Antigenicity of sTn antigen by Modification of Its Sialic Acid Residue for Development of Glycoconjugate Cancer Vaccines. National Institutes of Health.

-

Synthetic and Immunological Studies of sTn Derivatives Carrying Substituted Phenylacetylsialic Acids as Cancer Vaccine Candidate. National Institutes of Health.

-

Chemoenzymatically synthesized multimeric Tn/STn MUC1 glycopeptides elicit cancer-specific anti-MUC1 antibody responses and override tolerance. Glycobiology | Oxford Academic.

-

Improving the Antigenicity of sTn Antigen by Modification of Its Sialic Acid Residue for Development of Glycoconjugate Cancer Vaccines. Bioconjugate Chemistry - ACS Publications.

-

Efficient Chemoenzymatic Synthesis of Sialyl Tn-Antigens and Derivatives. ResearchGate.

-

Biosynthesis of the Sialyl-Tn (sTn) antigen in cancer cells. ResearchGate.

-

A Comprehensive Analysis of Tn and STn Antigen Expression in Esophageal Adenocarcinoma. MDPI.

-

A One-Step Chemoenzymatic Labeling Strategy for Probing Sialylated Thomsen–Friedenreich Antigen. ACS Central Science.

-

Chemoenzymatic Synthesis of Sialylated Glycopeptides Derived from Mucins and T-Cell Stimulating Peptides. Journal of the American Chemical Society.

-

Chemoenzymatic synthesis of derivatives of a T-cell-stimulating peptide which carry tumor-associated carbohydrate antigens. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

- 1. scholars.mssm.edu [scholars.mssm.edu]

- 2. Synthetic and Immunological Studies of sTn Derivatives Carrying Substituted Phenylacetylsialic Acids as Cancer Vaccine Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Analysis of Tn and STn Antigen Expression in Esophageal Adenocarcinoma | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient chemoenzymatic synthesis of sialyl Tn-antigen and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Precise immunological evaluation rationalizes the design of a self-adjuvanting vaccine composed of glycan antigen, TLR1/2 ligand, and T-helper cell epitope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Tumor-associated Tn and STn antigens: from molecular mechanism to precision diagnosis and treatment [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Improving the Antigenicity of sTn antigen by Modification of Its Sialic Acid Residue for Development of Glycoconjugate Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Synthesis of glycopeptides and glycopeptide conjugates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00829G [pubs.rsc.org]

- 14. Chemoenzymatic synthesis of derivatives of a T-cell-stimulating peptide which carry tumor-associated carbohydrate antigens - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Solid-phase synthesis of a pentavalent GalNAc-containing glycopeptide (Tn antigen) representing the nephropathy-associated IgA hinge region - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Solid-phase synthesis of the glycopeptide of human glycophorin AM bearing the consecutive sialyl-T antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantitative Determination of Soluble Sialyl-Tn (sTn) Antigen in Human Serum by Enzyme-Linked Immunosorbent Assay (ELISA)

For: Researchers, scientists, and drug development professionals.

Introduction: The Clinical Significance of Soluble S.Tn Antigen

The Sialyl-Tn (sTn) antigen, a truncated O-glycan with the structure Neu5Acα2-6GalNAcα1-O-Ser/Thr, represents a fascinating and clinically relevant phenomenon in oncology.[1][2] Under normal physiological conditions, its expression is highly restricted in adult tissues. However, in numerous epithelial cancers—including ovarian, gastric, colorectal, and pancreatic carcinomas—aberrant glycosylation pathways lead to the neo-expression of sTn on the cell surface.[1][3] This aberrant expression is not merely a passive marker; it is actively involved in tumorigenesis, metastatic potential, and immune suppression.[3][4]

The sTn antigen is not confined to the tumor microenvironment. It is actively shed from the surface of cancer cells, a process that may involve O-glycoprotein secretion or proteolytic cleavage, leading to its accumulation in the bloodstream as a soluble biomarker.[1][2][5] The presence of elevated levels of soluble sTn in serum is strongly correlated with advanced tumor stages, increased metastasis, and poor prognosis in several cancer types.[1][5] This makes the accurate and precise quantification of soluble sTn in serum a critical tool for cancer research, prognostic stratification, and potentially as a pharmacodynamic biomarker in clinical trials for sTn-targeting therapies.[3][6]

This document provides a comprehensive guide to the principles, protocol, validation, and data interpretation of a sandwich ELISA for the quantitative measurement of soluble sTn antigen in human serum.

Assay Principle: The Sandwich ELISA

The most robust and specific method for quantifying soluble sTn antigen in a complex biological matrix like serum is the sandwich ELISA (Enzyme-Linked Immunosorbent Assay).[7] This technique utilizes a matched pair of monoclonal antibodies that recognize different epitopes on the sTn antigen, thereby enhancing specificity.[3]

The assay proceeds through several key stages:

-

Capture: A high-affinity monoclonal antibody specific for the sTn antigen is immobilized on the surface of a 96-well microplate.

-

Analyte Binding: The serum sample, along with standards and controls, is added to the wells. The soluble sTn antigen present in the sample is captured by the immobilized antibody.

-

Detection: A second, biotinylated monoclonal antibody, which also recognizes the sTn antigen, is added. This detection antibody binds to the captured sTn, forming a "sandwich" of capture antibody-sTn antigen-detection antibody.

-

Enzymatic Reaction: Streptavidin conjugated to Horseradish Peroxidase (HRP) is introduced, which binds to the biotin on the detection antibody.

-